Tenofovir Exalidex (TXL) is a phospholipid-derived prodrug of the antiviral medication Tenofovir. [] It was designed to enhance the delivery of Tenofovir to target cells, improving its efficacy and potentially reducing side effects. While initially developed as a potential treatment for HIV, clinical trials revealed significant hepatic extraction, leading to a shift in focus towards its application in Hepatitis B Virus (HBV) treatment. []
Mechanism of Action
While the exact anti-HBV mechanism of action of Tenofovir Exalidex remains unknown, its development as a prodrug suggests it relies on the established mechanism of Tenofovir. [] Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), disrupts the replication process of HBV by interfering with the enzyme reverse transcriptase. []
Applications
Preclinical Studies: Studies in HBV transgenic mice demonstrated that oral administration of TXL significantly reduced liver HBV DNA levels and moderately decreased serum HBsAg levels. [] Further research indicated a synergistic inhibitory effect on liver HBV DNA levels when TXL was administered in combination with Tenofovir Disoproxil Fumarate (TDF), another Tenofovir prodrug. []
Pharmacokinetic Modeling: Research has been conducted on pharmacokinetic-pharmacodynamic modeling of Tenofovir Exalidex in individuals with HBV. []
Future Directions
Despite promising preclinical findings, the development of Tenofovir Exalidex as an HBV treatment appears to have been paused due to its significant hepatic extraction. [] Future research directions could involve:
Related Compounds
Relevance: Tenofovir is the active drug moiety of Tenofovir Exalidex. Tenofovir Exalidex is a phospholipid prodrug of Tenofovir, designed to enhance its pharmacokinetic properties. []
Relevance: Tenofovir Disoproxil Fumarate (TDF) is another prodrug of Tenofovir, like Tenofovir Exalidex. [] The development of Tenofovir Exalidex was partly motivated by the desire to overcome some of the limitations of TDF, such as premature metabolism in the liver. []
Tenofovir Alafenamide (TAF)
Compound Description: Tenofovir Alafenamide (TAF) is a newer prodrug of Tenofovir with a more favorable renal and bone safety profile compared to TDF. [, , , , , , , , , , , , ] TAF achieves higher concentrations of the active drug in target cells while maintaining lower levels in plasma, potentially reducing toxicity. [, , , ]
Relevance: Tenofovir Alafenamide (TAF), similar to Tenofovir Exalidex, is a prodrug of Tenofovir designed to address limitations of earlier prodrugs like TDF. [] While Tenofovir Exalidex has encountered challenges in clinical development for HIV due to hepatic extraction, TAF's improved pharmacokinetic properties have led to its clinical use for both HIV and HBV. []
Emtricitabine
Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for HIV treatment and pre-exposure prophylaxis (PrEP). [, , , , , , ] It is often combined with tenofovir prodrugs. [, , , ]
Relevance: Emtricitabine is not structurally related to Tenofovir Exalidex, but it is frequently co-formulated with Tenofovir prodrugs, including Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), for HIV treatment and prevention. [, , , ] Although not explicitly stated, the combination of Emtricitabine with Tenofovir Exalidex might also be considered for clinical use based on the established efficacy and safety of other Tenofovir-containing regimens.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tezosentan is an intravenous endothelin receptor A/B antagonist. Tezosentan was initially developed for vasodilation in patients with acute heart failure but studies have shown that it does not assist in the treatment of dyspnea or prevent cardiovascular events.
Phosphoramidite for the incorporation of an amino function at the 5' end of an oligonucleotide. N-trifluoroacetyl (TFA) protected aminolink C6 phosphoramidite for the synthesis of 5'-amino-modified oligonucleotides. TFA protection is smoothly removed during ammonia deprotection, and does not require any additional steps. If necessary, the resulting oligonucleotides can be purified by ion exchange chromatography, or gel electrophoresis.
TFAP is an inhibitor of COX-1 (IC50 = 0.8 μM). It is selective for COX-1 over COX-2 (IC50 = 210 μM). TFAP (10 and 30 mg/kg) reduces acetic acid-induced writhing in mice and has analgesic activity in the formalin test in rats when administered at a dose of 30 mg/kg. It does not induce gastric damage in rats when administered at doses up to 300 mg/kg. TFAP is a cell-permeable pyridinyl-benzamide compound that acts as a COX-1-selective inhibitor by targeting the enzyme's active site. TFAP displays analgesic properties in mice and rats in vivo without long-term cytotoxic effects. Unlike COX-2-inhibiting analgesics such as aspirin, TFAP is shown not to cause gastric damage in rats in vivo.
TFIIH Modulator-12 is a small molecule destabilization inducer of the trichothiodystrophy group A protein (TTD-A or p8) dimerization which modulates TFIIH transcriptional activity.
TFIIH Modulator-19 is a small molecule destabilization inducer of the trichothiodystrophy group A protein (TTD-A or p8) dimerization which modulates TFIIH transcriptional activity.